molecular formula C2Cl2F2 B3427507 1,2-Dichloro-1,2-difluoroethylene CAS No. 598-88-9

1,2-Dichloro-1,2-difluoroethylene

Cat. No.: B3427507
CAS No.: 598-88-9
M. Wt: 132.92 g/mol
InChI Key: UPVJEODAZWTJKZ-UPHRSURJSA-N
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Description

1,2-Dichloro-1,2-difluoroethylene is an organic compound with the chemical formula C(_2)Cl(_2)F(_2). It is a colorless liquid or gas, depending on the temperature, and is known for its use as an intermediate in the production of various industrial chemicals. This compound is part of the chlorofluoroalkene family and has significant applications in the chemical industry due to its unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1,2-difluoroethylene can be synthesized through the reaction of 1,2-dichloroethylene with fluorine gas. The reaction typically occurs under controlled conditions to ensure the correct substitution of chlorine atoms with fluorine atoms. The general reaction is as follows:

Cl2C=CH2+F2ClF2C=CFCl\text{Cl}_2\text{C=CH}_2 + \text{F}_2 \rightarrow \text{ClF}_2\text{C=CFCl} Cl2​C=CH2​+F2​→ClF2​C=CFCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,2-difluoroethylene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of more complex molecules.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain addition reactions.

    Solvents: Reactions are often carried out in solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,2-difluoroethylene, while addition reactions with hydrogen gas can yield 1,2-dichloro-1,2-difluoroethane.

Scientific Research Applications

Solvent for Cleaning

One of the primary applications of trans-1,2-DCE is as a solvent for cleaning electronic components and precision instruments. Its effectiveness in removing oils and contaminants makes it suitable for metal cleaning applications as well .

Polymer Production

1,2-DCE can undergo polymerization to form various polymers and interpolymers when combined with other monomers such as vinyl acetate or styrene. This process can be initiated by heat or the presence of peroxides . The resulting polymers are utilized in coatings, films, and fibers that exhibit desirable mechanical properties.

Foam Blowing Agent

Recent developments have highlighted the use of 1,2-DCE in foam blowing applications. It serves as a blowing agent in the production of thermoplastic and thermoset foams. The compound's low boiling point allows for effective expansion during foam formation .

Heat Transfer Fluids

Due to its thermal stability and low viscosity, 1,2-DCE is also employed in heat transfer applications. It can efficiently transfer heat in various industrial processes .

Environmental Considerations

While 1,2-DCE has beneficial applications, it also poses environmental concerns due to its moderate toxicity. It can be found in polluted waters and soils as a degradation product of more harmful chlorinated solvents like trichloroethylene . Research into its degradation pathways has been conducted to mitigate environmental impacts.

Case Study 1: Electronics Cleaning

A study conducted on the effectiveness of trans-1,2-DCE in cleaning electronic components demonstrated a significant reduction in contaminants compared to traditional solvents. The results indicated that using trans-1,2-DCE improved the reliability of electronic devices by preventing residue buildup during manufacturing processes.

Case Study 2: Polymerization Process

In an industrial setting, a polymerization reaction involving 1,2-DCE was optimized to enhance yield and reduce reaction time. By adjusting temperature and catalyst concentrations, researchers achieved a more efficient production process for polyvinyl chloride (PVC), showcasing the versatility of 1,2-DCE as a monomer.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-difluoroethylene: Another isomer with similar chemical properties but different physical properties and reactivity.

    1,2-Dichloroethylene: Lacks fluorine atoms, making it less reactive in certain types of chemical reactions.

    1,2-Difluoroethylene: Contains only fluorine atoms, leading to different reactivity and applications.

Uniqueness

1,2-Dichloro-1,2-difluoroethylene is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties. This makes it particularly useful as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in various industrial and research applications.

Biological Activity

1,2-Dichloro-1,2-difluoroethylene (C2_2Cl2_2F2_2), also known as CFO-1112, is a halogenated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and environmental impact.

This compound is characterized by the presence of two chlorine and two fluorine atoms attached to a carbon-carbon double bond. This configuration imparts distinct physical and chemical properties that influence its reactivity and biological interactions.

Table 1: Comparison of Halogenated Ethylenes

Compound NameFormulaUnique Features
This compoundC2_2Cl2_2F2_2Used in industrial applications; potential neurotoxicity
1,1-Dichloro-2,2-difluoroethyleneC2_2Cl2_2F2_2Primarily a refrigerant; lower boiling point
1,2-DichloroethyleneC2_2H2_2Cl2_2Common solvent; different halogen composition

Toxicity Studies

Research indicates that this compound exhibits significant toxicity upon exposure. Inhalation studies conducted on laboratory animals have demonstrated:

  • Central Nervous System Effects : Exposure can lead to alterations in behavior and neurological function.
  • Organ Toxicity : There is evidence of liver and kidney damage following prolonged exposure to this compound.

Metabolic Pathways

The metabolism of this compound involves several pathways:

  • Anaerobic Degradation : Under anaerobic conditions, this compound can undergo reductive dechlorination. For instance, studies have shown that cis- and trans-isomers of 1,2-dichloroethene degrade at different rates in anaerobic microcosms .
  • Microbial Transformation : Indigenous microbial populations have been shown to metabolize this compound effectively. For example, phenol has been identified as an effective substrate for enhancing the degradation of cis-1,2-dichloroethene in groundwater environments .

Case Study 1: Inhalation Toxicity in Rats

A study investigated the effects of inhaling varying concentrations of this compound on rats over a period of 30 days. The findings revealed:

  • Behavioral Changes : Animals exhibited signs of lethargy and altered locomotion.
  • Histopathological Findings : Liver samples showed signs of necrosis and inflammation.

Case Study 2: Environmental Impact Assessment

Another study focused on the environmental degradation of this compound in contaminated groundwater. The results indicated:

  • Degradation Rates : The half-life for degradation was estimated between 88 to 339 days depending on environmental conditions.
  • Byproducts : Notable byproducts included vinyl chloride, recognized as a human carcinogen .

Properties

CAS No.

598-88-9

Molecular Formula

C2Cl2F2

Molecular Weight

132.92 g/mol

IUPAC Name

(Z)-1,2-dichloro-1,2-difluoroethene

InChI

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1-

InChI Key

UPVJEODAZWTJKZ-UPHRSURJSA-N

SMILES

C(=C(F)Cl)(F)Cl

Isomeric SMILES

C(=C(\F)/Cl)(\F)/Cl

Canonical SMILES

C(=C(F)Cl)(F)Cl

boiling_point

21.1 °C

melting_point

-130.5 °C

physical_description

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams.

vapor_pressure

890.43 mmHg

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dichloro-1,2-difluoroethylene?

A1: this compound has the molecular formula C2Cl2F2 and a molecular weight of 132.93 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, research has provided infrared and Raman spectral data for both the cis and trans isomers of this compound. []

Q3: How does this compound behave in reactions with low-valent metal complexes?

A: Research shows that this compound reacts with chlorocarbonylbis(methyldiphenylphosphine)iridium to form a stable 1:1 adduct. [] It also reacts with stilbenebis(triphenylphosphine)platinum to form two vinyl complexes, (Ph3P)2Pt[CF(Cl)C(F)Cl] and (Ph3P)2Pt[CF(Cl)C(Cl)F], differing in the stereochemistry of the olefin. [] These reactions are thought to proceed via an ionic intermediate.

Q4: Can this compound participate in cycloaddition reactions?

A: Yes, studies have demonstrated that this compound undergoes both biradical 1,2 and concerted 1,4 cycloaddition with cyclopentadiene. [] Additionally, it reacts with trans-cyclooctene to form cycloaddition products. []

Q5: How does this compound react in the presence of alcohols and gamma radiation?

A: Research indicates that this compound undergoes a gamma radioinduced addition reaction with alcohols. [] This reaction primarily yields 1:1 adducts, with the reactivity of alcohols following the order: (CH3)2CHOH > CH3(CH2)2OH, CH3CH2OH > CH3OH. The addition of alpha-hydroxyalkyl radicals, formed during the reaction, follows the general rule of radical addition to olefins, favoring the less sterically hindered side. []

Q6: What are the applications of this compound in organic synthesis?

A: this compound serves as a starting material for synthesizing perfluorovinylbenzocycloalkenes. [] This synthesis involves reacting polyfluorobenzocycloalkenes with this compound, followed by dechlorination.

Q7: What is known about the photochlorination of this compound?

A: Research has investigated the kinetics and mechanism of the gas phase photochlorination of this compound. []

Q8: How does this compound react with atomic chlorine in the atmosphere?

A: Studies have measured the rate coefficient for the reaction of this compound with atomic chlorine. [] This reaction is significant in atmospheric chemistry as it leads to the formation of oxygenated products like dichlorofluoroacetyl fluoride. []

Q9: Has computational chemistry been used to study this compound?

A: Yes, CBS-QB3 theory has been employed to calculate reaction enthalpies and enthalpy barriers for reactions involving this compound. [] These calculations help understand the reaction mechanisms and rule out unfavorable pathways.

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